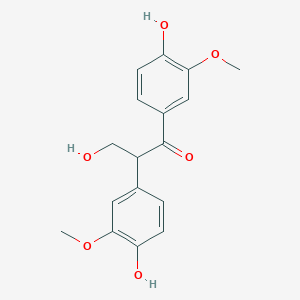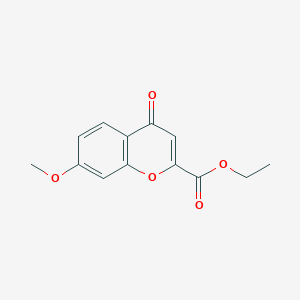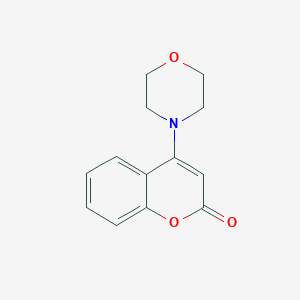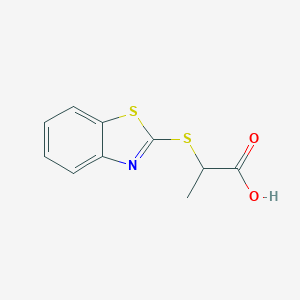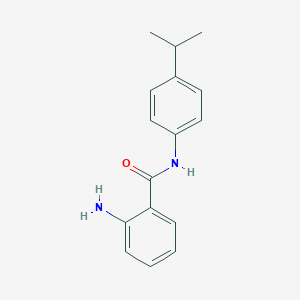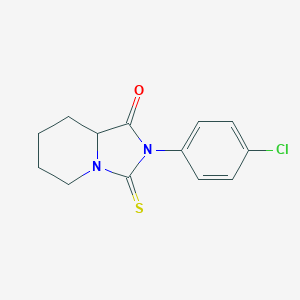![molecular formula C18H19N3O3 B186894 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- CAS No. 441782-71-4](/img/structure/B186894.png)
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-, also known as DMNPE-caged compound, is a chemical compound used in scientific research as a photoactivatable molecule. It is commonly used in studies of cellular signaling pathways and neural networks.
Mechanism Of Action
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound works by releasing a bioactive molecule upon exposure to light. The compound contains a nitrophenyl group that is sensitive to ultraviolet light. When exposed to light, the nitrophenyl group undergoes a photochemical reaction, releasing the bioactive molecule. This allows researchers to control the timing and location of the release of the bioactive molecule.
Biochemical And Physiological Effects
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels, neurotransmitter receptors, and enzymes involved in cellular signaling pathways. The compound has also been used to study the function of neural networks in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its high spatial and temporal precision. This allows researchers to study the function of specific proteins or enzymes in a controlled manner. Another advantage is its versatility, as it can be used to study a wide range of cellular signaling pathways and neural networks.
One limitation of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its sensitivity to light. This can make it difficult to work with in certain experimental conditions. Additionally, the compound is relatively expensive and may not be accessible to all researchers.
Future Directions
There are many potential future directions for the use of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound in scientific research. One area of interest is the study of neural networks in the brain. The compound could be used to study the function of specific neurons or neural circuits in a controlled manner. Another area of interest is the development of new photoactivatable molecules with improved properties, such as increased sensitivity to light or greater versatility in terms of the bioactive molecules that can be released. Overall, 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Synthesis Methods
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound can be synthesized through a multistep process involving the reaction of 3-nitrophenylacetic acid with 2-methylindole to form an intermediate, which is then reacted with dimethylaminoethyl chloride to yield the final product. The synthesis method is relatively simple and can be performed in a standard organic chemistry laboratory.
Scientific Research Applications
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is widely used in scientific research as a photoactivatable molecule. It is commonly used to study cellular signaling pathways and neural networks. The compound can be used to activate specific proteins or enzymes in cells or tissues with high spatial and temporal precision. This allows researchers to study the function of these proteins or enzymes in a controlled manner.
properties
CAS RN |
441782-71-4 |
|---|---|
Product Name |
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- |
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol |
InChI |
InChI=1S/C18H19N3O3/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3 |
InChI Key |
FGZGOWHRLOCYLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



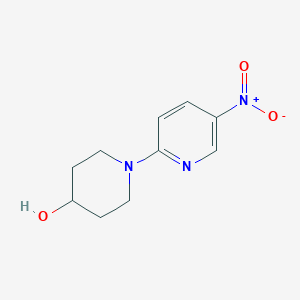
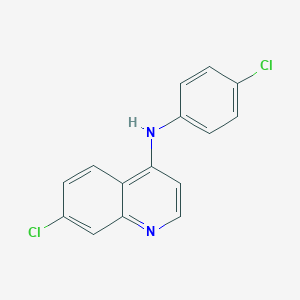

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
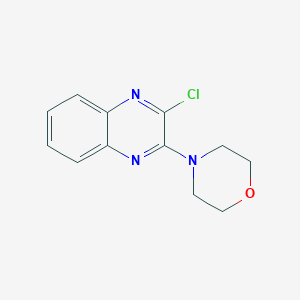
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
